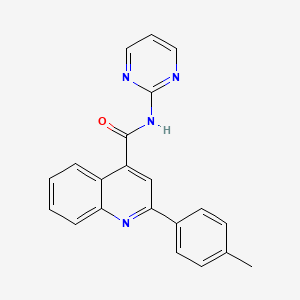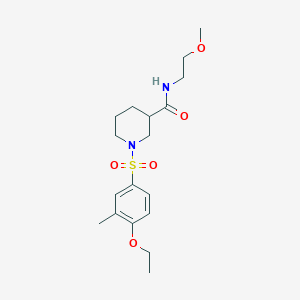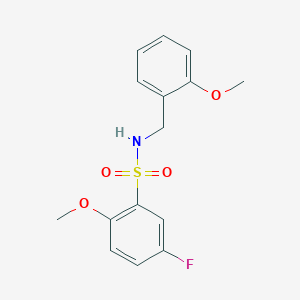![molecular formula C18H21ClN2O3S B14952792 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-ethylphenyl)glycinamide](/img/structure/B14952792.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-ethylphenyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-ethylphenyl)glycinamide is a chemical compound with the molecular formula C18H21ClN2O3S It is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring, an ethyl group, and an ethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-ethylphenyl)glycinamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-ethyl-N-(4-ethylphenyl)glycinamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N2-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-ethylphenyl)glycinamide may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-ethylphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Aplicaciones Científicas De Investigación
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-ethylphenyl)glycinamide has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-ethylphenyl)glycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-ethylphenyl)glycinamide can be compared with other sulfonyl-containing compounds, such as:
- N~2~-[(4-chlorophenyl)sulfonyl]-N-ethyl-N~2~-(4-methylphenyl)glycinamide
- N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)glycinamide
These compounds share similar structural features but differ in the substituents attached to the sulfonyl group
Propiedades
Fórmula molecular |
C18H21ClN2O3S |
|---|---|
Peso molecular |
380.9 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)sulfonyl-ethylamino]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C18H21ClN2O3S/c1-3-14-5-9-16(10-6-14)20-18(22)13-21(4-2)25(23,24)17-11-7-15(19)8-12-17/h5-12H,3-4,13H2,1-2H3,(H,20,22) |
Clave InChI |
JUKLMAZFCKWNPR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)CN(CC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(dimethylamino)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide](/img/structure/B14952718.png)
![(2E)-6-benzyl-2-(4-ethylbenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione](/img/structure/B14952721.png)


![2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-[4-(methylsulfonyl)piperazino]-1-ethanone](/img/structure/B14952742.png)

![3-chloro-N-cyclohexyl-4-methoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B14952748.png)

![4-chloro-N-(2-{[(4-nitrophenyl)carbonyl]amino}-4-phenyl-1,3-thiazol-5-yl)benzamide](/img/structure/B14952776.png)
![2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B14952783.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14952787.png)
![N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide](/img/structure/B14952800.png)
![1-(4-Chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952808.png)
